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molecular formula C8H6N2O B143157 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 4649-09-6

1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B143157
M. Wt: 146.15 g/mol
InChI Key: KAIWRKYDYWYFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975252B2

Procedure details

Hexamethylenetetramine (9.63 g) and acetic acid (20 ml) were added to a suspension of 1H-pyrrolo[2,3-b]pyridine (5.91 g) in water (40 ml) and it was stirred at 120° C. for 3 hours. The reaction mixture was cooled to room temperature, water (120 ml) was added and the mixture was stirred at room temperature for an hour. The precipitated crystalline was collected to give 1H-pyrrolo[2,3-b]pyridin-3-carbaldehyde (4.85 g) as a colorless powder.
Quantity
9.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1N2CN3CN(C2)CN1C3.[C:11]([OH:14])(=O)[CH3:12].[NH:15]1[C:19]2=[N:20][CH:21]=[CH:22][CH:23]=[C:18]2C=[CH:16]1>O>[NH:15]1[C:19]2=[N:20][CH:21]=[CH:22][CH:23]=[C:18]2[C:12]([CH:11]=[O:14])=[CH:16]1

Inputs

Step One
Name
Quantity
9.63 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5.91 g
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for an hour
CUSTOM
Type
CUSTOM
Details
The precipitated crystalline was collected

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1C=C(C=2C1=NC=CC2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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